tert-butyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class of heterocycles, characterized by a fused thiophene-pyrimidinone core. The structure features a 3-chlorophenyl substituent at position 7 of the thiophene ring and a tert-butyl acetate ester at position 3 of the pyrimidinone (Figure 1).
Molecular Formula: C₁₈H₁₇ClN₂O₃S Molecular Weight: ~376.8 g/mol (calculated).
Properties
IUPAC Name |
tert-butyl 2-[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-18(2,3)24-14(22)8-21-10-20-15-13(9-25-16(15)17(21)23)11-5-4-6-12(19)7-11/h4-7,9-10H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTTVURQUZXEKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the formation of the thienopyrimidine core through cyclization reactions, followed by the introduction of the chlorophenyl group via electrophilic aromatic substitution. The final step involves esterification to introduce the tert-butyl ester group. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
tert-butyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
tert-butyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound’s potential biological activities make it a candidate for studies in drug discovery and development, particularly in the search for new therapeutic agents.
Medicine: Research into its pharmacological properties could lead to the development of new medications for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory, antimicrobial, or anticancer activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thieno[3,2-d]pyrimidin-4-one Derivatives
The following compounds share the same core but differ in substituents (Table 1):
Key Observations:
Benzothieno[3,2-d]pyrimidinone Derivatives
Compounds like N-[2-(cyclohexylthio)-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide () feature a benzene-fused core and sulfonamide thioether substituents. These derivatives exhibit anti-inflammatory activity by inhibiting COX-2, iNOS, and ICAM-1 expression in keratinocytes and macrophages .
Structural and Functional Contrasts:
- Core Rigidity: The benzothieno core’s extended aromatic system enhances protein binding via π-π interactions, unlike the smaller thieno core of the main compound.
- Substituent Effects : Sulfonamide thioethers in ’s compounds directly modulate COX-2 activity, whereas the tert-butyl acetate group in the main compound lacks such demonstrated functionality.
Biological Activity
tert-butyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is known for its pharmacological versatility. The trifluoromethyl group enhances lipophilicity, improving bioavailability and interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Antimicrobial Activity
- Anticancer Properties
- Anti-inflammatory Effects
Antimicrobial Activity
Recent studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MICs) were evaluated in vitro and are summarized in the following table:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents targeting resistant bacterial strains.
Anticancer Properties
In vitro studies on various cancer cell lines have demonstrated the compound's ability to induce apoptosis. The half-maximal inhibitory concentration (IC50) values for specific cancer cell lines are shown below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death. This suggests potential applications in cancer therapy.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, indicating a possible role in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Phosphodiesterase Inhibition : Similar thieno[3,2-d]pyrimidine derivatives have been identified as potential inhibitors of phosphodiesterase type 4 (PDE4), which plays a crucial role in various cellular signaling pathways.
- Caspase Activation : The induction of apoptosis in cancer cells is linked to the activation of caspases, which are essential for executing programmed cell death.
Case Studies
Research has highlighted the potential of this compound in various therapeutic contexts:
- A study demonstrated its efficacy against antibiotic-resistant strains of bacteria, showcasing its potential as an alternative treatment option.
- Another investigation revealed its ability to sensitize cancer cells to conventional therapies, suggesting a combinatorial approach could enhance treatment outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
